molecular formula C10H11BO4 B13054715 Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate

Cat. No.: B13054715
M. Wt: 206.00 g/mol
InChI Key: NNMJMZIGPABGOW-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate is a heterocyclic compound that contains both boron and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate typically involves the reaction of appropriate boronic acid derivatives with suitable organic substrates. One common method involves the use of boronic acids and esters under controlled conditions to form the desired oxaborinine ring structure. The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, nickel). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate include other boron-containing heterocycles such as:

Biological Activity

Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a boron-containing heterocyclic structure that is believed to interact with various biological targets. The compound is characterized by its carboxylate group, which enhances its solubility and reactivity in biological systems.

The primary mechanism through which this compound exerts its effects involves the interaction of the boron atom with biological molecules. Boron compounds are known to form stable complexes with nucleophiles such as hydroxyl groups and amino acids, influencing enzyme activity and cellular signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.5 μg/mL
Klebsiella pneumoniae0.25 μg/mL

These results suggest a promising role for this compound in combating antibiotic-resistant infections .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes that are critical for bacterial survival. Specifically, it has been shown to inhibit serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in several pathogens. The inhibition profile is summarized in the following table:

Enzyme IC50 (μM) Comparison Compound IC50 (μM)
NDM-10.01Vaborbactam: 631
VIM-20.0005Vaborbactam: 316

These findings indicate that this compound is significantly more potent than existing inhibitors against key resistance mechanisms .

Case Study 1: Efficacy Against NDM-1 Producing Strains

In a clinical setting, this compound was tested against NDM-1 producing strains of Klebsiella pneumoniae. The combination of this compound with meropenem showed a marked reduction in MIC values compared to meropenem alone:

Treatment MIC (μg/mL)
Meropenem alone>64
Meropenem + Compound0.125

This case study underscores the potential of this compound as an adjunct therapy in treating infections caused by resistant strains .

Properties

Molecular Formula

C10H11BO4

Molecular Weight

206.00 g/mol

IUPAC Name

methyl 1-hydroxy-3,4-dihydro-2,1-benzoxaborinine-7-carboxylate

InChI

InChI=1S/C10H11BO4/c1-14-10(12)8-3-2-7-4-5-15-11(13)9(7)6-8/h2-3,6,13H,4-5H2,1H3

InChI Key

NNMJMZIGPABGOW-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CCO1)C=CC(=C2)C(=O)OC)O

Origin of Product

United States

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